molecular formula C18H16O7 B10878665 3-[2-(2,4-Dihydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-1(3H)-isobenzofuranone

3-[2-(2,4-Dihydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-1(3H)-isobenzofuranone

Cat. No.: B10878665
M. Wt: 344.3 g/mol
InChI Key: QCHPFIFYJYDMMO-UHFFFAOYSA-N
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Description

3-[2-(2,4-Dihydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-1(3H)-isobenzofuranone is a complex organic compound with a molecular formula of C18H16O7 This compound is characterized by its unique structure, which includes a benzofuranone core substituted with dihydroxyphenyl and dimethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,4-Dihydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-1(3H)-isobenzofuranone typically involves multiple steps. One common method starts with the preparation of the benzofuranone core, followed by the introduction of the dihydroxyphenyl and dimethoxy groups through various organic reactions. Key steps may include:

    Formation of the Benzofuranone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Dihydroxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Addition of Dimethoxy Groups: This can be done using methylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2,4-Dihydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-1(3H)-isobenzofuranone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

3-[2-(2,4-Dihydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-1(3H)-isobenzofuranone has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities, such as antioxidant and anti-inflammatory properties, are of interest.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-(2,4-Dihydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-1(3H)-isobenzofuranone involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxyphenyl Derivatives: These compounds share the dihydroxyphenyl group and exhibit similar biological activities.

    Dimethoxybenzofuranones: These compounds have a similar core structure and are used in related applications.

Uniqueness

3-[2-(2,4-Dihydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-1(3H)-isobenzofuranone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H16O7

Molecular Weight

344.3 g/mol

IUPAC Name

3-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C18H16O7/c1-23-14-6-5-11-15(25-18(22)16(11)17(14)24-2)8-13(21)10-4-3-9(19)7-12(10)20/h3-7,15,19-20H,8H2,1-2H3

InChI Key

QCHPFIFYJYDMMO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)CC(=O)C3=C(C=C(C=C3)O)O)OC

Origin of Product

United States

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